References[1] Unraveling the stability of plasma proteins upon interaction of synthesized uridine products: biophysical and molecular dynamics approach.[2] Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. [] 2-HYDROXY-1 , 2 , 3-PROPANETRICARBOXYLATE ( [ 14 C ] TAS-108 ) AND ITS METABOLITES AFTER SINGLE ORAL ADMINISTRATION TO RATS BEARING 7 , 12-DIMETHYLBENZ ( ) ANTHRACENE-INDUCED MAMMARY TUMOR.[4] Anandamide-Mediated CB 1 / CB 2 Cannabinoid Receptor-Independent Nitric Oxide Production in Rabbit Aortic Endothelial Cells.[5] Reagents for high-throughput solid-phase and solution-phase organic synthesis[6] A PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR / AGONIST . II . IDENTIFICATION OF METABOLITES BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY.
Thymidine 5'-diphosphate sodium salt is a nucleoside diphosphate that plays a crucial role in nucleotide metabolism and is involved in various biochemical processes. It is derived from thymidine, a nucleoside that forms the building blocks of DNA. The compound is primarily used in research and clinical applications, particularly in studies related to DNA synthesis and repair.
Thymidine 5'-diphosphate sodium salt is classified as a nucleoside diphosphate. Its chemical structure includes a ribose sugar, a phosphate group, and a thymine base. The compound is categorized under nucleotides, which are essential for various cellular functions, including energy transfer and signaling.
Thymidine 5'-diphosphate sodium salt can be synthesized through the phosphorylation of thymidine 5'-monophosphate by thymidylate kinase. This enzymatic reaction requires adenosine triphosphate and magnesium ions as cofactors. The general reaction can be summarized as follows:
The synthesis typically involves incubating thymidine 5'-monophosphate with the enzyme thymidylate kinase in the presence of adenosine triphosphate and magnesium ions. The reaction conditions such as pH, temperature, and reaction time can significantly influence the yield and purity of the product.
The molecular formula of thymidine 5'-diphosphate sodium salt is C_{10}H_{12}N_{2}O_{7}P_{2}Na. Its structural representation includes:
The compound has a molecular weight of approximately 327.2 g/mol. Its structure can be visualized using molecular modeling software to understand its three-dimensional conformation.
Thymidine 5'-diphosphate sodium salt participates in several biochemical reactions:
The reactivity of thymidine 5'-diphosphate sodium salt is influenced by the presence of other nucleotides and enzymes within the cellular environment. Its interactions are critical for maintaining nucleotide pools necessary for DNA synthesis.
The mechanism of action of thymidine 5'-diphosphate sodium salt primarily revolves around its role as a substrate in DNA synthesis:
Studies have shown that alterations in thymidine nucleotide levels can affect cellular proliferation, making this compound significant in cancer research and antiviral therapies .
Relevant analyses include spectrophotometric methods to determine concentration and purity, along with chromatographic techniques for separation and identification.
Thymidine 5'-diphosphate sodium salt has several scientific uses:
This compound serves as an essential tool in molecular biology laboratories, aiding researchers in unraveling complex biochemical pathways related to nucleic acid metabolism.
Thymidine 5'-diphosphate sodium salt is systematically named as thymidine 5'-(trihydrogen diphosphate) trisodium salt, reflecting its ionic composition and structural relationships. Its molecular formula is C₁₀H₁₃N₂O₁₁P₂Na₃, with a molecular weight of 402.19 g/mol [3]. This nucleotide derivative consists of three key components: a thymine base (5-methyluracil), a deoxyribose sugar, and a diphosphate group coordinated with three sodium ions. The sodium counterions neutralize the compound's anionic charges, resulting from deprotonation of the diphosphate moiety under physiological pH conditions [1] [6].
The structural representation in Table 1 highlights key identifiers:
Table 1: Molecular Identifiers of Thymidine 5'-Diphosphate Sodium Salt
Identifier | Value |
---|---|
CAS Registry Number | 108322-12-9 [1] [3] [6] |
Empirical Formula | C₁₀H₁₃N₂O₁₁P₂Na₃ [3] |
SMILES Notation | [Na+].[Na+].[Na+].CC1=CN([C@H]2CC@HC@@HO2)C(=O)NC1=O [1] [6] |
InChI Key | HBYPEEZBYHQLDM-SPSULGLQSA-K [1] |
Systematic Name | Trisodium [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate [4] |
The stereochemistry at the glycosidic bond (linking thymine to deoxyribose) adopts the β-N1 configuration, while the sugar moiety maintains the characteristic 2'-deoxyribose conformation with C2' endo puckering. This configuration is critical for biological recognition in DNA synthesis pathways [4] [5].
The three sodium ions in thymidine 5'-diphosphate sodium salt (dTDP-Na₃) provide electrostatic stabilization through coordination with the oxygen atoms of the diphosphate group (P₂O₇⁴⁻). This coordination network significantly enhances the compound's solubility and shelf-life compared to its free acid form. The sodium ions adopt octahedral coordination geometries, forming ionic bonds with phosphate oxygen atoms and water molecules in the crystal lattice [3] [5].
This ionic arrangement confers exceptional aqueous solubility (50 mg/mL in water), yielding clear, colorless solutions ideal for enzymatic assays [1] [6]. The sodium salt form prevents protonation-induced precipitation that commonly occurs with nucleotide diphosphates in acidic conditions. Additionally, the ionic shielding effect reduces hydrolysis of the labile phosphoanhydride bond, contributing to the compound's stability during storage at -20°C [3] [6].
Table 2: Physicochemical Properties Enhanced by Sodium Coordination
Property | Value | Biological Advantage |
---|---|---|
Water Solubility | 50 mg/mL [1] [6] | Facilitates preparation of stock solutions for enzymatic assays |
Solution Clarity | Clear, colorless [6] | Eliminates interference in spectrophotometric analyses |
Thermal Stability | Stable at -20°C [1] | Preserves structural integrity during long-term storage |
Charge Neutralization | Complete (3 Na⁺ per molecule) [3] | Prevents membrane repulsion in cellular uptake studies |
Thymidine 5'-diphosphate belongs to the pyrimidine deoxyribonucleoside diphosphate family but exhibits distinct structural features compared to its analogues. The thymine base contains a methyl group at C5 absent in deoxycytidine 5'-diphosphate (dCDP) and deoxyuridine 5'-diphosphate (dUDP). This methyl group creates unique hydrophobic recognition surfaces for enzymes like thymidylate kinase (TMPK), which specifically phosphorylates dTDP to dTTP in DNA synthesis pathways [5].
The glycosidic torsion angle (χ) in dTDP adopts an anti-conformation (χ ≈ -120° to -160°), similar to other B-DNA nucleosides. However, the absence of the 2'-hydroxyl group in its deoxyribose moiety fundamentally differentiates it from ribonucleoside diphosphates like UDP (uridine diphosphate). This structural difference prevents dTDP from incorporation into RNA strands and enables specific recognition by DNA polymerases [2] [4].
Table 3: Structural Comparison of Deoxyribonucleoside Diphosphate Derivatives
Structural Feature | dTDP | dCDP | dADP (Deoxyadenosine 5'-diphosphate) | dGDP (Deoxyguanosine 5'-diphosphate) |
---|---|---|---|---|
Base Structure | Pyrimidine (5-methyl) | Pyrimidine (amino at C4) | Purine (amino at C6) | Purine (keto at C6, amino at C2) |
Hydrogen Bonding Capacity | Acceptor-donor-acceptor | Donor-acceptor-donor | Donor-acceptor in major groove | Acceptor-donor-acceptor-donor |
pKa of Base | ~9.8 (N3) [4] | ~4.5 (N3) | ~3.8 (N1), ~12.5 (exocyclic N6) | ~9.4 (N1), ~2.9 (N7) |
Enzymatic Specificity | Thymidylate kinase [5] | Cytidylate kinase | Adenylate kinase | Guanylate kinase |
The thymine base in thymidine 5'-diphosphate sodium salt exhibits pH-dependent tautomerism between lactam (2,4-diketo; predominant at pH 7) and rare lactim (enol) forms. The lactam tautomer forms canonical Watson-Crick base pairs with adenine derivatives, while the lactim form (favored above pH 10) can mispair with guanine, potentially contributing to mutagenic events in non-enzymatic systems [4].
The sugar-phosphate backbone undergoes significant conformational changes with pH variation. Below pH 5, protonation of the diphosphate group induces a transition from extended to compact conformations, evidenced by decreased radius of gyration in light scattering studies. This protonation reduces electrostatic repulsion between phosphate groups, allowing the molecule to adopt a folded state where the base stacks over the diphosphate moiety. The deoxyribose ring itself shifts from C2'-endo to C3'-endo puckering at acidic pH, mimicking RNA-like conformations [4].
Table 4: pH-Dependent Conformational States
pH Range | Tautomeric Form | Sugar Pucker | Phosphate Charge | Biological Relevance |
---|---|---|---|---|
2.0-4.5 | Cationic lactam | C3'-endo (75%) | -1 (monoprotonated) | Facilitates membrane permeation |
4.5-8.0 | Lactam (keto) | C2'-endo (95%) | -2 | Recognized by DNA biosynthetic enzymes |
8.0-10.0 | Lactam/lactim mix | C2'-endo (85%) | -3 | Enhanced metal chelation capacity |
>10.0 | Lactim (enol) | C3'-endo (65%) | -3 | Forms non-canonical base pairs |
These structural dynamics have profound implications for enzymatic recognition. DNA polymerases recognize the physiological lactam tautomer through specific hydrogen-bonding interactions in their active sites, while the diphosphate group maintains its extended conformation for proper positioning in the enzyme's nucleotide-binding pocket [4] [5].
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